![molecular formula C17H24N2O5S B2392418 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902906-40-4](/img/structure/B2392418.png)
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a chemical compound that has been recently synthesized and has shown potential in scientific research applications.
Scientific Research Applications
Immunomodulation
The compound is useful as an immunomodulator . It can be used in the treatment of various diseases, including cancer and infectious diseases .
Cancer Treatment
The compound is part of pharmaceutical compositions that are useful for the treatment of cancer . It can potentially be used in chemotherapy drugs.
Treatment of Infectious Diseases
The compound can also be used in the treatment of infectious diseases . It can potentially be used in the development of new antibiotics or antiviral drugs.
Synthesis of New Compounds
The compound can react with acetyl chloride in the presence of zinc (II) chloride to give 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . This reaction can be used in the synthesis of new compounds.
Oxidation Reactions
The compound can be oxidized with hydrogen peroxide in formic acid, followed by treatment with magnesium bromide, to afford 3-alkyl-6-methyl-1,4-dioxane-2,5-diones . This reaction can be used in various oxidation reactions in organic chemistry.
Electrochromic Film Fabrication
An aqueous suspension of the compound can be used for electrochromic (EC) film fabrication . This can be used in the development of smart windows and displays.
Mechanism of Action
Target of Action
Similar compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been evaluated for their inhibitory activity against b-raf kinase . B-Raf kinase is a protein that plays a key role in regulating cell growth and division.
Mode of Action
It is suggested that the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances the interaction of these compounds with their receptor, leading to improved bioactivity .
Biochemical Pathways
These compounds contribute to the electroluminescent process through a triplet–triplet annihilation (TTA) process .
Result of Action
Compounds with similar structures have been shown to contribute to the efficient performance of oleds, exhibiting blue emission with high luminance and power efficiency .
Action Environment
The performance of similar compounds in oleds suggests that their action may be influenced by factors such as current density and the presence of singlet and triplet excitons .
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[(3-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12-3-2-4-14(9-12)25(21,22)18-11-17(20)19-13-5-6-15-16(10-13)24-8-7-23-15/h2-4,9,13,15-16,18H,5-8,10-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQWADVWPGWBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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